molecular formula C13H20OSi B14510959 2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane CAS No. 64199-16-2

2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane

Cat. No.: B14510959
CAS No.: 64199-16-2
M. Wt: 220.38 g/mol
InChI Key: AQFFVODULFHEHE-UHFFFAOYSA-N
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Description

2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane is a silicon-containing heterocyclic compound characterized by a five-membered oxasilolane ring (Si-O bond) substituted with benzyl and methyl groups. Its structure features a silicon atom at position 2, bonded to a benzyl group and two methyl groups, while the oxygen atom bridges positions 1 and 2. This compound is typically synthesized via multistep reactions involving esterification, deprotection, and cyclization. For instance, analogous silicon-based heterocycles are synthesized using methods such as Malkoch esterification with 1,1′-carbonyldiimidazole (CDI) activation and cesium fluoride (CsF) catalysis, followed by Dowex resin-mediated deprotection steps .

Properties

CAS No.

64199-16-2

Molecular Formula

C13H20OSi

Molecular Weight

220.38 g/mol

IUPAC Name

2-benzyl-2,5,5-trimethyloxasilolane

InChI

InChI=1S/C13H20OSi/c1-13(2)9-10-15(3,14-13)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3

InChI Key

AQFFVODULFHEHE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC[Si](O1)(C)CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane typically involves the reaction of benzyl chloride with 2,5,5-trimethyl-1,2-oxasilolane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is then heated to promote the formation of the desired oxasilolane ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the oxasilolane ring into silane derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxasilolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silane derivatives.

    Substitution: Functionalized oxasilolanes with various substituents.

Scientific Research Applications

2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane involves its interaction with specific molecular targets. The silicon-oxygen bond in the oxasilolane ring can undergo hydrolysis, releasing active intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2-benzyl-2,5,5-trimethyl-1,2-oxasilolane and analogous compounds are critical for understanding their divergent applications and reactivities. Below is a comparative analysis based on the available evidence:

Structural and Functional Group Differences

Compound Core Structure Key Functional Groups Biological/Chemical Role
This compound Silicon-oxygen heterocycle Benzyl, methyl groups, Si-O bond Not explicitly stated in evidence
(2-Benzyl-pyrido[4,3-b]indole)-acetic acid (Compound 1) Nitrogen-containing heterocycle Benzyl, acetic acid, pyridoindole Aldose reductase inhibitor (micromolar activity)
(±)-2-Benzyl-hexahydro-pyridoindole (Compound 2) Saturated nitrogen heterocycle Benzyl, acetic acid, hexahydro-pyridoindole Marginal aldose reductase inhibition
  • Heteroatom Core : The oxasilolane contains a Si-O ring, whereas Compounds 1 and 2 feature nitrogen-based pyridoindole cores. Silicon’s larger atomic radius and lower electronegativity compared to nitrogen may influence ring stability and electronic properties.
  • Substituents : All compounds share a benzyl group, but the oxasilolane lacks the acetic acid moiety present in Compounds 1 and 2, which is critical for their aldose reductase inhibitory activity .

Stability and Reactivity

  • Silicon-oxygen bonds in oxasilolanes are generally more hydrolytically stable than siloxanes but less reactive than nitrogen heterocycles in electrophilic substitution.
  • Nitrogen-based pyridoindoles (Compounds 1 and 2) likely exhibit greater hydrogen-bonding capacity due to NH groups, enhancing their interaction with biological targets .

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